molecular formula C22H22ClN3O B2956296 2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 478029-34-4

2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Numéro de catalogue: B2956296
Numéro CAS: 478029-34-4
Poids moléculaire: 379.89
Clé InChI: BVJHTDLNUVBJHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a chemical compound of significant interest in medicinal chemistry research, belonging to the pyridazinone class. Pyridazinone derivatives are recognized for a broad spectrum of pharmacological activities, with considerable research focus on their effects on the cardiovascular system . Specifically, structurally similar compounds have demonstrated promising antihypertensive activity in pre-clinical models, acting through mechanisms that may involve vasodilation and a subsequent reduction in mean arterial blood pressure . Furthermore, other pyridazinone analogues have been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains, which suggests potential applications in infectious disease research . The core 6-phenyl-5-piperidino-3(2H)-pyridazinone scaffold is a key structure in this active field of study . This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and mechanistic studies to further elucidate the biological potential of this chemical class. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-19-12-6-5-11-18(19)16-26-21(27)15-20(25-13-7-2-8-14-25)22(24-26)17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJHTDLNUVBJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Incorporation of the Piperidino Group: The piperidino group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of 2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds related to "2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone":

Core Structure and Analogues
The compound "2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone" is a pyridazinone derivative . Pyridazinones are pyridazine-containing heterocycles . These structures feature a six-membered ring with two adjacent nitrogen atoms and a keto group . Several pyridazinone-based drugs have been commercialized as antihypertensive and cardiotonic agents .

Monoamine Oxidase (MAO) Inhibition
Some pyridazinones have been investigated for their ability to inhibit monoamine oxidase (MAO) . MAO inhibitors have potential in treating neurodegenerative disorders such as Alzheimer’s disease .

Specific Examples

  • T3 and T6 : Twelve pyridazinones (T1–T12) containing the (2-fluorophenyl) piperazine moiety were designed, synthesized, and evaluated for monoamine oxidase (MAO) -A and -B inhibitory activities .
  • T6 was found to be the most potent MAO-B inhibitor, followed by T3 .
  • T3 and T6 were found to be reversible and competitive inhibitors of MAO-B .
  • T6 was less toxic to healthy fibroblast cells than T3 .
  • CEP-26401 (Irdabisant) : is a potent H3 receptor inverse agonist.

Other Pyridazinone Derivatives

  • 2-(3,5-Bis(2-chlorobenzylidene)-2,2,6,6-tetramethylpiperidin-4-ylidene)hydrazinecarbothioamide and 2-(3,5-Bis(2-chlorobenzylidene)-2,2,6,6-tetramethylpiperidin-4-ylidene)hydrazinecarboxamide are examples of synthesized compounds with piperidine rings .
  • 7-(4-Chlorobenzylidene)-3-(4-chlorophenyl)-4,4,6,6-tetramethyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine-2-carboxamide is another example of a synthesized compound .

Table of Pyridazinone Derivatives and their Applications

CompoundApplication
Pyridazinones (General)Antihypertensive and cardiotonic agents
T3 and T6Selective, reversible, and competitive inhibitors of MAO-B
2-(3,5-Bis(2-chlorobenzylidene)-2,2,6,6-tetramethylpiperidin-4-ylidene)hydrazinecarbothioamideN/A
2-(3,5-Bis(2-chlorobenzylidene)-2,2,6,6-tetramethylpiperidin-4-ylidene)hydrazinecarboxamideN/A
7-(4-Chlorobenzylidene)-3-(4-chlorophenyl)-4,4,6,6-tetramethyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine-2-carboxamideN/A
CEP-26401 (Irdabisant)H3 receptor inverse agonist

Mécanisme D'action

The mechanism of action of 2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Table 1: 2-Position Substituent Comparison

Compound 2-Substituent Key Properties/Activities Reference
Target Compound 2-(2-Chlorobenzyl) Enhanced lipophilicity, rigid structure -
10e 4-Chlorophenyl IR: 1621 cm⁻¹ (C=O); moderate activity
2-(2-Chloroethyl) derivative Chloroethyl chain Synthetic intermediate; NMR confirmed

Substituent Variations at the 5-Position

The 5-position often hosts nitrogen-containing groups influencing pharmacological potency:

  • Piperidino vs. Pyrrolidinylcarbonyl: The target compound’s piperidino group (6-membered ring) contrasts with pyrrolidinylcarbonyl (5-membered ring with a ketone) in compounds like 10d–10g . Piperidino’s larger ring size may alter steric interactions and basicity, affecting receptor affinity or metabolic stability.
  • Amino/Vinyl Groups: 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone exhibits superior antinociceptive activity compared to emorfazone (a morpholino-substituted derivative) . The piperidino group’s cyclic amine could mimic morpholino’s effects but with distinct pharmacokinetic profiles due to differences in ring saturation and electron distribution.

Table 2: 5-Position Substituent Comparison

Compound 5-Substituent Activity Notes Reference
Target Compound Piperidino Potential cardiotonic/antiplatelet -
10d–10g Pyrrolidinylcarbonyl IR C=O: 1618–1712 cm⁻¹; varied bioactivity
Emorfazone Morpholino Clinically used for pain/inflammation

Substituent Variations at the 6-Position

The 6-phenyl group is conserved in many pyridazinones, but additional modifications influence activity:

  • 6-Phenyl vs. 6-(4-Chloro-3-nitrophenyl): 6-(4-Chloro-3-nitrophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone introduces electron-withdrawing nitro and chloro groups, likely increasing reactivity but reducing bioavailability compared to the target’s simpler phenyl group.
  • 6-Styryl Derivatives: 2-(2-Chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone incorporates a conjugated styryl group, which may enhance π-π stacking interactions but reduce metabolic stability relative to the target’s phenyl substituent.

Table 3: Key SAR Insights

Structural Feature Biological Implication Example Compound Reference
2-Chlorobenzyl Increased lipophilicity, prolonged activity Target Compound -
5-Piperidino Enhanced receptor binding/metabolic stability Target Compound
6-Phenyl Core structure for cardiotonic activity PPD

Activité Biologique

2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone (CAS: 478029-34-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

  • Molecular Formula : C22H22ClN3O
  • Molecular Weight : 379.89 g/mol
  • Purity : >90%

The compound's mechanism of action is primarily associated with its ability to inhibit certain cellular pathways involved in cancer proliferation and apoptosis induction. It has shown promise in targeting specific receptors and enzymes that play crucial roles in tumor growth and survival.

Anticancer Activity

Recent studies have demonstrated that 2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)15.63Induces apoptosis via mitochondrial pathways
A549 (Lung Cancer)<20Inhibition of cell cycle progression
HeLa (Cervical Cancer)12.5Proteasome inhibition leading to apoptosis
U937 (Leukemia)18.0Modulation of apoptosis-related proteins

These findings suggest that the compound can effectively induce cell death in cancer cells through various mechanisms, including apoptosis and cell cycle arrest .

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies indicate that this compound may also exhibit neuroprotective effects. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.

Case Studies

  • Study on Leukemia Cells :
    A study evaluated the effects of the compound on leukemia/lymphoma-derived cells, demonstrating that it could induce apoptosis through proteasome inhibition. The results highlighted its potential as a therapeutic agent for hematological malignancies .
  • In Vivo Studies :
    Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These studies are vital for understanding the pharmacokinetics and therapeutic indices before clinical trials can be initiated.

Q & A

Basic: What are the standard synthetic routes for 2-(2-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone?

Methodological Answer:
The compound is synthesized via nucleophilic substitution and condensation reactions. A representative method involves reacting 6-[4-(2-amino-2-methylpropylamino)-phenyl]-4,5-dihydro-3(2H)-pyridazinone with 1-(2-cyanophenoxy)-2,3-epoxypropane in isopropanol under reflux for 24 hours. Post-reaction workup includes solvent removal, recrystallization (e.g., dichloromethane-ether), and characterization via melting point analysis . For analogs, modifications such as introducing piperidino groups require tailored amine-epoxide coupling steps .

Advanced: How do structural modifications (e.g., chloro, phenyl, piperidino) influence biological activity?

Methodological Answer:

  • Chlorobenzyl group : Enhances lipophilicity and target binding via halogen interactions.
  • Piperidino substitution : Modulates pharmacokinetics by improving solubility and metabolic stability.
  • Phenyl group at C-6 : Critical for receptor affinity; removal reduces activity by >80% in cardiac assays .
    Structure-activity relationship (SAR) studies require systematic substitution at each position, followed by in vitro assays (e.g., isolated guinea pig heart models) to evaluate cardiac output and ion channel effects .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Melting point (m.p.) : Determines purity (e.g., m.p. 150–155°C observed in dichloromethane-ether recrystallized samples) .
  • NMR/FTIR : Confirms functional groups (e.g., piperidino N-H stretch at ~3300 cm⁻¹).
  • HPLC-MS : Validates molecular weight and detects impurities (<95% purity thresholds for pharmacological studies) .

Advanced: What in vivo models are suitable for studying its pharmacokinetics?

Methodological Answer:

  • Rodent models : Plasma half-life (t₁/₂) and metabolite profiling in rats via LC-MS/MS after oral/intravenous administration.
  • Dog models : Assess cardiac tolerance and metabolite activity (e.g., monoethyl maleate metabolites in coronary flow assays) .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged pyridazinones) track accumulation in target organs .

Basic: How is antiplatelet activity evaluated in vitro?

Methodological Answer:

  • Platelet aggregation assays : Use ADP/collagen-induced aggregation in human platelet-rich plasma (PRP). IC₅₀ values <10 µM indicate high potency .
  • Thromboxane B₂ (TXB₂) inhibition : ELISA-based measurement of arachidonic acid metabolite suppression .

Advanced: What mechanistic insights explain its effects on electron transport chains?

Methodological Answer:

  • Chloroplast studies : In wheat seedlings, pyridazinones alter Photosystem II (PSII) donor-side heat tolerance. Use chlorophyll fluorescence (Fv/Fm) to monitor PSII integrity under thermal stress .
  • Electron transport assays : Isolated thylakoids measure H₂O → methyl viologen electron flow. Treated systems show 50% higher rates at >30°C, indicating modified quinone-binding sites .

Basic: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent selection : Isopropanol improves epoxide ring-opening efficiency vs. polar aprotic solvents .
  • Temperature control : Reflux at 80–85°C for 24 hours maximizes conversion.
  • Workup : Precipitation with ether removes unreacted amines, improving purity to >95% .

Advanced: What molecular targets are implicated in its antisecretory/antiulcer activity?

Methodological Answer:

  • Non-H₂ receptor pathways : Thiourea/cyanoguanidine derivatives inhibit gastric acid secretion via K⁺-ATPase modulation, not histamine receptors.
  • Stress-induced ulcer models : Oral administration in rats (10–50 mg/kg) reduces lesion counts by 60–80%. Requires a 4-carbon chain and C-6 phenyl group for efficacy .

Basic: What are its solubility and stability profiles?

Methodological Answer:

  • Solubility : Poor in water (<0.1 mg/mL); enhanced by co-solvents (e.g., PEG-400) or salt formation (e.g., fumarate salts) .
  • Stability : Degrades under UV light (t₁/₂ <24 hrs); store in amber vials at -20°C. Stable in pH 3–7 buffers for 48 hours .

Advanced: How do metabolites contribute to its pharmacological effects?

Methodological Answer:

  • Monoethyl maleate metabolite : Retains 70% of parent compound’s cardiac activity in dog models.
  • In vitro metabolism : Liver microsomes (human/rat) identify cytochrome P450 (CYP3A4) as the primary metabolizer. Inhibitor co-administration (e.g., ketoconazole) increases AUC by 3-fold .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.